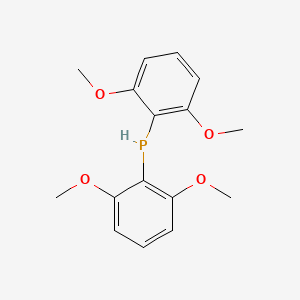

Bis(2,6-dimethoxyphenyl)phosphane

Description

Structure

3D Structure

Properties

CAS No. |

126590-37-2 |

|---|---|

Molecular Formula |

C16H19O4P |

Molecular Weight |

306.29 g/mol |

IUPAC Name |

bis(2,6-dimethoxyphenyl)phosphane |

InChI |

InChI=1S/C16H19O4P/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10,21H,1-4H3 |

InChI Key |

CCUNYSDKTSOMSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)PC2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,6 Dimethoxyphenyl Phosphane and Its Derivatives

General Synthetic Routes to Arylphosphanes

The preparation of arylphosphanes can be broadly categorized into two primary approaches: nucleophilic substitution at a phosphorus center and the formation of a carbon-phosphorus bond via cross-coupling reactions.

Historically, the most common method involves the reaction of a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphine, with an organometallic reagent such as a Grignard reagent (RMgX) or an organolithium compound (RLi) beilstein-journals.orgd-nb.info. This approach allows for the sequential substitution of the halide atoms on the phosphorus, enabling the synthesis of primary, secondary, and tertiary phosphines. The reactivity of the organometallic reagent is a key factor, with more reactive species often leading to the formation of tertiary phosphines directly from phosphorus trichloride organic-chemistry.org.

Another well-established route is the reaction of metal phosphides with alkyl or aryl halides nih.gov. This method is particularly useful for introducing specific organic groups onto the phosphorus atom.

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of arylphosphanes fishersci.caheraeus-precious-metals.com. These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus source, such as a primary or secondary phosphine (B1218219), in the presence of a palladium catalyst and a base. This methodology offers excellent functional group tolerance and control over the final product.

Furthermore, the reduction of phosphine oxides to the corresponding phosphines is a crucial step in many synthetic sequences nih.gov. Phosphine oxides are often more stable and easier to handle than their phosphine counterparts, making them convenient intermediates. A variety of reducing agents can be employed for this transformation.

Advanced Strategies for Bis(2,6-dimethoxyphenyl)phosphane Synthesis

The synthesis of the sterically demanding this compound presents unique challenges due to the bulky nature of the 2,6-dimethoxyphenyl groups. The following sections explore specific strategies tailored for this compound.

Nucleophilic Substitution Approaches

A plausible and direct route to this compound involves the reaction of a suitable phosphorus electrophile with a 2,6-dimethoxyphenyl organometallic reagent. The Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, can be prepared from 2-bromo-1,3-dimethoxybenzene (B94514) and subsequently reacted with phosphorus trichloride. Careful control of the stoichiometry is crucial to achieve the desired disubstituted product.

Alternatively, the lithiation of 1,3-dimethoxybenzene (B93181) using a strong base like n-butyllithium can generate the corresponding organolithium species. This nucleophile can then be reacted with a suitable phosphorus halide. Research on the lithiation of 1,3-dimethoxybenzene has shown that the position of lithiation can be influenced by steric factors, which is a critical consideration for this synthesis prepchem.comnih.gov.

| Starting Material (Aryl Source) | Phosphorus Source | Reagent | Product |

| 2,6-dimethoxyphenylmagnesium bromide | PCl₃ | - | Bis(2,6-dimethoxyphenyl)chlorophosphane |

| 1,3-dimethoxybenzene | PCl₃ | n-BuLi | Bis(2,6-dimethoxyphenyl)chlorophosphane |

| Bis(2,6-dimethoxyphenyl)phosphine oxide | HSiCl₃ | - | This compound |

Table 1: Potential Nucleophilic Substitution Routes to this compound and its Precursors. This table outlines plausible synthetic pathways based on established nucleophilic substitution methodologies for arylphosphines.

Palladium-Catalyzed C-P Cross-Coupling Reactions

Palladium-catalyzed C-P cross-coupling reactions offer a modern and efficient alternative for the synthesis of this compound. This method would involve the reaction of a 2,6-dimethoxyphenyl halide or triflate with a primary phosphine (PH₃) or a suitable phosphine equivalent in the presence of a palladium catalyst.

The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially when dealing with sterically hindered substrates. Buchwald-Hartwig-type biarylphosphine ligands have proven to be particularly effective in facilitating such challenging cross-coupling reactions. The reaction conditions, including the choice of base and solvent, would also need to be carefully optimized.

| Aryl Halide/Triflate | Phosphorus Source | Catalyst System (Example) | Product |

| 1-Bromo-2,6-dimethoxybenzene | PH₃ | Pd(OAc)₂ / Xantphos | This compound |

| 1-Iodo-2,6-dimethoxybenzene | (Me₃Si)₃P | Pd(dba)₂ / t-Bu₃P | This compound |

Table 2: Illustrative Palladium-Catalyzed C-P Cross-Coupling Strategies. This table presents hypothetical yet feasible palladium-catalyzed routes for the synthesis of this compound, drawing upon established C-P coupling protocols.

Multi-Step Preparations Involving Protecting Group Chemistry

Given the air-sensitivity of many phosphines, multi-step synthetic sequences that utilize protecting groups are often employed. Borane-protected phosphines are particularly common intermediates as they are generally air-stable and can be readily purified by chromatography.

A potential multi-step synthesis of this compound could involve the initial formation of the corresponding phosphine-borane complex. For example, the reaction of the 2,6-dimethoxyphenyl Grignard or lithium reagent with a dichlorophosphine-borane complex could yield the desired bis(2,6-dimethoxyphenyl)phosphine-borane. Subsequent deprotection, typically achieved by reaction with an amine or by heating, would then afford the free phosphine. This strategy offers the advantage of working with more stable intermediates throughout the synthesis and purification process.

Synthesis of Chiral this compound Ligands

The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. The synthesis of chiral derivatives of this compound can be approached by introducing chirality at the phosphorus atom.

P-Chiral Ligand Architectures

Creating a chiral center at the phosphorus atom (P-chiral) in a this compound framework would result in a highly valuable ligand for asymmetric catalysis. A common and effective strategy for the synthesis of P-chiral phosphines involves the use of chiral auxiliaries nih.gov.

One established method utilizes chiral alcohols, such as (-)-menthol, to form diastereomeric phosphinites. These diastereomers can be separated by chromatography or crystallization. Subsequent nucleophilic substitution at the phosphorus center with a Grignard or organolithium reagent proceeds with inversion of configuration, leading to the formation of an enantiomerically enriched phosphine oxide or phosphine-borane complex.

Another powerful approach employs ephedrine-derived oxazaphospholidines as chiral auxiliaries. The ring-opening of these chiral heterocycles with organometallic reagents occurs with high stereoselectivity, providing access to a wide range of P-chiral phosphine derivatives.

While specific examples for the synthesis of P-chiral this compound are not prominently reported, the application of these established methodologies to a (2,6-dimethoxyphenyl)phosphorus precursor is a logical and feasible approach to access these important chiral ligands.

| Chiral Auxiliary | Phosphorus Precursor | Key Intermediate | Chiral Product |

| (-)-Menthol | (2,6-dimethoxyphenyl)PCl₂ | Diastereomeric Menthylphosphinites | (R/S)-Bis(2,6-dimethoxyphenyl)phosphane |

| (1R,2S)-Ephedrine | (2,6-dimethoxyphenyl)P(NEt₂)₂ | Chiral Oxazaphospholidine | (R/S)-Bis(2,6-dimethoxyphenyl)phosphane |

Table 3: Established Methodologies for the Synthesis of P-Chiral Phosphines Applicable to this compound. This table summarizes proven strategies for generating P-chiral phosphines that could be adapted for the synthesis of chiral this compound ligands.

Chiral Backbone Integration in Bisphosphanes

The introduction of chirality into bisphosphane ligands is most commonly achieved by employing a chiral backbone. This approach allows for the transfer of stereochemical information from the backbone to the catalytic center, thereby enabling enantioselective transformations. While specific examples detailing the integration of chiral backbones with two Bis(2,6-dimethoxyphenyl)phosphino groups are not extensively documented in the reviewed literature, established methodologies for analogous bisphosphane syntheses provide a clear blueprint for such endeavors.

A prevalent method involves the reaction of a lithiated or Grignard derivative of this compound with a dihaloalkane or a ditosylate functionalized with a chiral moiety. The chiral backbone can be derived from a variety of sources, including commercially available chiral pool molecules like tartaric acid, amino acids, or carbohydrates. Additionally, axially chiral biaryl scaffolds, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, are frequently employed to impart C2-symmetry to the resulting bisphosphane ligand.

The general synthetic sequence would involve the deprotonation of this compound using a strong base, such as an organolithium reagent (e.g., n-butyllithium or tert-butyllithium), to generate the corresponding phosphide. This nucleophilic species is then reacted with a suitable chiral electrophile. For instance, the reaction with a chiral 1,2-dihaloethane or a corresponding ditosylate would yield a chiral 1,2-bis(bis(2,6-dimethoxyphenyl)phosphino)ethane derivative.

Table 1: Representative Chiral Backbones for Bisphosphane Synthesis

| Chiral Backbone Source | Representative Structure of Dihalide/Ditosylate | Resulting Bisphosphane Type |

| Tartaric Acid | (2R,3R)-1,4-Ditosyloxybutane-2,3-diol | C2-Symmetric Bisphosphane |

| BINOL | (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthyl | Axially Chiral Bisphosphane |

| Amino Acids | Chiral 1,3-Dihalo-2-aminopropane derivatives | P,N-Ligand Precursor |

It is important to note that the steric bulk of the Bis(2,6-dimethoxyphenyl)phosphino groups may necessitate optimized reaction conditions, such as elevated temperatures or the use of more reactive electrophiles, to achieve efficient coupling.

Derivatization and Functionalization of the this compound Core

The derivatization and functionalization of the this compound core are crucial for fine-tuning the steric and electronic properties of the resulting ligands and for introducing additional functionalities. These modifications can enhance catalytic activity, selectivity, and solubility.

One common derivatization strategy involves the oxidation of the phosphorus center to a phosphine oxide. While this deactivates the phosphine as a ligand for many transition metals, phosphine oxides are valuable intermediates in their own right. They can be used in the synthesis of other organophosphorus compounds or can themselves act as organocatalysts. The oxidation is typically achieved using mild oxidizing agents like hydrogen peroxide or air.

Another key functionalization pathway is the introduction of substituents onto the aromatic rings of the phenyl groups. However, due to the electron-rich nature of the 2,6-dimethoxyphenyl groups, electrophilic aromatic substitution reactions would likely occur at the positions para to the methoxy (B1213986) groups. For more controlled functionalization, directed ortho-metalation (DoM) strategies could be employed, although the steric hindrance might pose a significant challenge.

A more versatile approach to functionalization involves the synthesis of derivatives where one of the phenyl groups is replaced by a functionalized aryl or alkyl group. This can be achieved by starting the synthesis with a mixed secondary phosphine, such as (2,6-dimethoxyphenyl)(functionalized-aryl)phosphane, and then proceeding with the introduction of the second 2,6-dimethoxyphenyl group.

Table 2: Potential Derivatization and Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Oxidation | H₂O₂ or O₂ | Bis(2,6-dimethoxyphenyl)phosphine oxide | Intermediate for further synthesis, organocatalyst |

| Alkylation/Arylation at P | R-X (Alkyl/Aryl Halide) | Quaternary Phosphonium Salt | Phase-transfer catalyst, ionic liquid component |

| Coordination to Metals | Metal precursors (e.g., PdCl₂, Rh(acac)(CO)₂) | Metal-Phosphine Complex | Homogeneous catalyst |

| C-H Functionalization | Directed metalation-trapping | Aryl-functionalized phosphane | Ligand with tailored properties |

Coordination Chemistry of Bis 2,6 Dimethoxyphenyl Phosphane Complexes

Influence of Ligand Design on Coordination Geometry and Stability

The coordination behavior of Bis(2,6-dimethoxyphenyl)phosphane is intricately linked to its specific structural and electronic features. The presence of two 2,6-dimethoxyphenyl substituents creates a sterically demanding and electronically rich environment around the phosphorus donor atom, which in turn dictates the coordination geometry and stability of its metal complexes.

The steric bulk of a phosphine (B1218219) ligand is a critical factor in determining the number of ligands that can coordinate to a metal center, the coordination geometry, and the stability of the resulting complex. Two of the most common parameters used to quantify the steric influence of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur). nsf.govresearchgate.net

The percent buried volume (%Vbur) offers a more sophisticated measure of a ligand's steric footprint by calculating the volume occupied by the ligand within a sphere around the metal atom. researchgate.netresearchgate.net This parameter is particularly useful for complex and unsymmetrical ligands. It is anticipated that the two 2,6-dimethoxyphenyl groups would result in a high percent buried volume, indicating that a significant portion of the metal's coordination sphere is shielded by the ligand. This steric shielding can enhance the stability of the complex by preventing decomposition pathways and can also create a specific pocket around the metal's active site, influencing the selectivity in catalytic applications. researchgate.net The flexibility of the phenyl-P bonds may allow for some conformational adjustments upon coordination, but the inherent bulk of the substituted aryl groups will maintain a significant steric presence. nsf.gov

Table 1: Comparison of Steric Parameters for Selected Phosphine Ligands Note: Data for this compound is estimated based on structurally similar compounds, as specific literature values were not found.

| Ligand | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| PMe₃ | 118 | - |

| PPh₃ | 145 | 33.7 |

| PCy₃ | 170 | 41.0 |

| P(o-tolyl)₃ | 194 | 44.1 |

| This compound | > 190 (Estimated) | High (Estimated) |

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center (σ-donation), are crucial for the stability of the metal-ligand bond and for modulating the reactivity of the metal complex. researchgate.net The primary method for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP) . manchester.ac.uk The TEP is determined from the CO stretching frequency in [Ni(CO)₃L] complexes; a lower stretching frequency indicates a more electron-donating ligand. manchester.ac.uk

The two methoxy (B1213986) groups (-OCH₃) on each phenyl ring in this compound are electron-donating groups due to the resonance effect, which increases the electron density on the phenyl rings and, by extension, on the phosphorus atom. This makes this compound a strong σ-donor ligand. A higher electron density on the phosphorus atom leads to stronger σ-donation to the metal center, which in turn strengthens the metal-phosphine bond and increases the electron density at the metal. researchgate.net This enhanced electron density on the metal can facilitate important steps in catalytic cycles, such as oxidative addition.

While a specific TEP value for this compound is not available in the surveyed literature, it is expected to have a low CO stretching frequency, comparable to or even lower than that of other electron-rich triarylphosphines. The electronic character of phosphines can also be assessed through computational methods that calculate the energy of the phosphorus lone pair or the charge on the phosphorus atom. nih.gov

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands Note: Data for this compound is estimated based on its electronic structure, as specific literature values were not found.

| Ligand | TEP (ν(CO) in cm⁻¹) |

| P(C₆F₅)₃ | 2091 |

| PPh₃ | 2068.9 |

| P(p-tolyl)₃ | 2066.7 |

| PCy₃ | 2056.4 |

| This compound | < 2068 (Estimated) |

Applications in Homogeneous Catalysis

Cross-Coupling Reactions

In transition metal catalysis, the electronic and steric properties of phosphine (B1218219) ligands are critical for controlling the reactivity and selectivity of the catalyst. Generally, electron-rich phosphines increase the reactivity of the metal center towards oxidative addition, while steric bulk can promote the reductive elimination step, both of which are key processes in cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. The effectiveness of the catalyst is heavily reliant on the choice of phosphine ligand. ethz.chscispace.com For challenging substrates, such as unactivated aryl chlorides or sterically hindered coupling partners, ligands that are both electron-rich and bulky are required. scispace.comresearchgate.net

The principles that make bulky, electron-rich phosphines effective in Suzuki-Miyaura coupling extend to other C-C bond-forming reactions like the Heck and Sonogashira couplings.

The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The catalytic cycle also involves oxidative addition and reductive elimination, along with migratory insertion and beta-hydride elimination steps. libretexts.org The use of a supporting phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. wikipedia.orglibretexts.org For less reactive substrates like aryl chlorides, bulky and electron-donating phosphines are essential to facilitate the initial oxidative addition. sigmaaldrich.com

The Sonogashira coupling , which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, typically utilizes a dual catalyst system of palladium and copper. The phosphine ligand on the palladium center plays a similar role as in other cross-couplings, influencing catalyst stability and activity.

Although specific examples detailing the performance of Bis(2,6-dimethoxyphenyl)phosphane in these particular reactions were not found, its structural characteristics suggest it would be a competent ligand, especially for challenging substrates where ligands like triphenylphosphine (B44618) may be less effective. sigmaaldrich.comrsc.org

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides/triflates and amines. rug.nl The development of this reaction has been intrinsically linked to the design of new phosphine ligands. The most successful ligands for this transformation are monodentate biaryl phosphines that are both highly bulky and electron-rich. researchgate.netresearchgate.net

Ligands of this class, to which this compound belongs, are known to promote the key steps of the catalytic cycle. Their electron-donating nature accelerates the oxidative addition of the aryl halide to the Pd(0) center, while their steric bulk is thought to facilitate the final C-N reductive elimination, which is often the rate-determining step. rug.nlresearchgate.net This combination allows for the coupling of a wide range of substrates, including less reactive aryl chlorides and various primary and secondary amines, often under mild conditions. rug.nlnih.gov While many patented and commercially available ligands like XPhos, SPhos, and BrettPhos are commonly cited for these reactions, this compound possesses the fundamental steric and electronic attributes required for high catalytic activity in Buchwald-Hartwig amination. rug.nlrsc.org

Carbon-Carbon (C-C) Cross-Coupling Reactions

Asymmetric Catalysis

Asymmetric hydrogenation is a premier method for synthesizing enantiomerically enriched compounds, where a prochiral alkene, ketone, or imine is reduced to a chiral product with high enantioselectivity. nih.gov This transformation requires a chiral catalyst. The chirality typically originates from a chiral ligand coordinated to a transition metal center, such as rhodium, ruthenium, or iridium. nih.govnih.govtcichemicals.com

Chiral phosphine ligands are the most common and successful class of ligands for this purpose. Their chirality can arise from several features, such as an atropisomeric biaryl backbone (e.g., BINAP), a chiral backbone connecting the phosphorus atoms (e.g., CHIRAPHOS), or chirality at the phosphorus atom itself (P-chiral ligands, e.g., DIPAMP). nih.govtcichemicals.comresearchgate.net These chiral ligands create a well-defined, three-dimensional asymmetric environment around the metal's active site, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. researchgate.net

This compound is an achiral molecule. It does not possess any chiral centers or elements of planar or axial chirality. Therefore, when used as a ligand in its standard form, it cannot induce enantioselectivity in a catalytic reaction. A catalyst system composed of a metal like rhodium and this compound would not be suitable for asymmetric hydrogenation, as it would produce a racemic mixture of the hydrogenated product. For asymmetric catalysis to be successful, a source of chirality is essential, which this particular ligand does not provide.

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of this reaction often relies on the design of chiral ligands that can effectively control the stereochemical outcome.

Despite the structural features of this compound that might suggest its potential as a ligand in palladium-catalyzed AAA reactions, a thorough review of the literature did not yield specific examples or data on its performance in this capacity. Research in this area is dominated by other classes of phosphine ligands.

Enantioselective C-C Cleavage and Functionalization

The development of catalytic methods for the enantioselective cleavage and functionalization of carbon-carbon bonds is a growing area of interest in organic synthesis. These transformations offer novel retrosynthetic disconnections.

Currently, there are no available research articles detailing the use of this compound as a ligand in metal-catalyzed enantioselective C-C bond cleavage and functionalization reactions.

Other Metal-Catalyzed Transformations

Beyond the specific applications mentioned above, phosphine ligands are ubiquitous in a wide array of other metal-catalyzed reactions.

C-H Functionalization Reactions

Direct C-H functionalization is a highly desirable strategy in organic synthesis for its atom and step economy. The electronic properties of a phosphine ligand can play a crucial role in the C-H activation step.

No specific studies demonstrating the application of this compound in C-H functionalization reactions have been identified. The field is rich with examples of other bulky, electron-rich phosphines, but data for the title compound is absent.

Hydroformylation (General phosphane relevance)

Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical for controlling the regioselectivity (n/iso ratio) and efficiency of the reaction.

While phosphine ligands are central to hydroformylation catalysis, specific data, such as turnover numbers, turnover frequencies, and regioselectivity ratios for catalysts bearing the this compound ligand, are not reported in the scientific literature.

Hydrosilylation

The hydrosilylation of unsaturated bonds is a fundamental process in organosilicon chemistry and for the reduction of various functional groups. The catalytic activity is highly dependent on the nature of the metal and the ancillary ligands.

There is no available information on the use of this compound in hydrosilylation reactions.

Nucleophilic Phosphane Organocatalysis

In nucleophilic phosphane organocatalysis, the phosphine itself acts as the catalyst, typically by adding to an electrophilic substrate to form a reactive zwitterionic intermediate. The nucleophilicity and steric bulk of the phosphine are key parameters governing its catalytic activity.

While the electronic and steric properties of this compound make it a candidate for investigation in nucleophilic organocatalysis, no published reports of its use in such reactions were found.

Annulation Reactions

There is currently no available research data specifically detailing the use of this compound as a catalyst or ligand in annulation reactions. While phosphine-catalyzed annulations are a well-established synthetic strategy for the formation of various carbocyclic and heterocyclic ring systems, the specific contribution of this particular phosphine ligand has not been reported.

Michael Additions

Similarly, a review of the scientific literature did not yield any studies that have employed this compound in Michael addition reactions. The field of phosphine-catalyzed Michael additions is extensive, with numerous phosphine ligands being utilized to promote the conjugate addition of nucleophiles to α,β-unsaturated compounds. However, the catalytic efficacy of this compound in this context remains undocumented.

Cyano-Phosphorylation of Aldehydes

The cyano-phosphorylation of aldehydes is a more specialized transformation. Searches for the use of this compound as a catalyst for this reaction have not returned any relevant results. Existing literature on this topic tends to focus on other types of catalysts.

Mechanistic Insights into Catalysis with this compound Remain Largely Undocumented

Despite extensive searches of scientific literature and chemical databases, detailed mechanistic investigations into catalytic processes specifically involving the chemical compound this compound are not publicly available. While the broader class of bulky and electron-rich phosphine ligands, to which this compound belongs, is a subject of considerable research in catalysis, specific studies on this particular ligand concerning kinetic analyses, the identification of catalytic intermediates, and the elucidation of elementary steps in catalytic cycles appear to be absent from published materials.

The provided outline requests an in-depth analysis of the catalytic behavior of this compound, including:

Mechanistic Investigations of Catalytic Processes Involving Bis 2,6 Dimethoxyphenyl Phosphane

Role of Stereochemistry in Asymmetric Induction Mechanisms

In asymmetric catalysis, chiral phosphine (B1218219) ligands are employed to create a chiral environment around the metal center, thereby inducing enantioselectivity in the product. For biaryl phosphine ligands, chirality often arises from atropisomerism due to hindered rotation around the biaryl axis. The precise geometry and stereoelectronic properties of the ligand dictate the facial selectivity of substrate coordination and subsequent bond-forming steps.

While specific studies on chiral derivatives of Bis(2,6-dimethoxyphenyl)phosphane are limited, insights can be drawn from related chiral biaryl monophosphine ligands like sSPhos (the sulfonated, chiral version of SPhos) and the Sadphos family of ligands. acs.orgnih.gov In the arylative dearomatization of phenols, the sulfonated sSPhos ligand is proposed to engage in attractive electrostatic interactions with the phenolate (B1203915) substrate via its associated alkali metal cation, a mechanism termed electrostatically-directed palladium catalysis. acs.org This secondary interaction helps to rigidly orient the substrate in the chiral pocket of the catalyst, leading to high enantioselectivity.

Mechanistic studies and DFT calculations on the Sadphos family of sulfinamide phosphine ligands reveal that they can adopt multiple coordination modes (e.g., P-monodentate, P,S-bidentate, P,O-bidentate) with Pd(0) and Pd(II) species. nih.gov This adaptability allows the ligand to meet the geometric and electronic requirements of different steps in the catalytic cycle, from oxidative addition to reductive elimination, while maintaining a consistent chiral influence. The development of cooperative bimetallic systems, where two chiral catalyst molecules participate in the enantio-determining step, represents another advanced strategy for achieving high asymmetric induction. acs.org Ultimately, the role of stereochemistry is to control the three-dimensional arrangement of reactants in the transition state of the enantioselectivity-determining step, and the conformational rigidity and specific interaction points of the chiral ligand are paramount.

Computational and Theoretical Studies of Bis 2,6 Dimethoxyphenyl Phosphane and Its Complexes

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for modeling the behavior of Bis(2,6-dimethoxyphenyl)phosphane. These methods allow for the optimization of molecular geometries and the calculation of various electronic properties with a high degree of accuracy, closely matching experimental data where available. researchgate.netclinicsearchonline.org Functionals like B3LYP are commonly employed, often with basis sets such as 6-311++G(d,p) or def2-TZVP, to provide a robust theoretical framework for analysis. clinicsearchonline.orgnih.gov

The electronic structure of a ligand is critical to its function in catalysis. DFT calculations are used to determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. researchgate.net For phosphine (B1218219) ligands, the electronic distribution, including the charge on the phosphorus atom and the nature of its lone pair, dictates its donor strength. manchester.ac.uk

Analysis of the molecular orbitals shows how the electron density is distributed across the this compound ligand. The methoxy (B1213986) groups on the phenyl rings are electron-donating, which influences the electron density at the phosphorus center and, consequently, its nucleophilicity and basicity. manchester.ac.uk Theoretical calculations can precisely quantify these substituent effects on the electronic environment of the molecule. clinicsearchonline.org

When this compound coordinates to a metal center, the nature of the resulting metal-phosphorus (M-P) bond is of fundamental importance. DFT calculations can elucidate the characteristics of this bond. For instance, in gold(I) phosphine complexes, the P–Au bond lengths are a consistent reflection of the electronic character of the phosphine ligand. acs.org

Computational models of metal complexes incorporating this phosphane can predict bond lengths, bond angles, and vibrational frequencies associated with the M-P bond. nih.govresearchgate.net Analyses such as Natural Bond Orbital (NBO) can further dissect the M-P bond into its constituent donor-acceptor interactions, quantifying the σ-donation from the phosphorus lone pair to the metal and any potential π-back-donation from the metal to the ligand. While phosphines are primarily considered σ-donors, the nature of the aryl substituents can influence the π-acceptor capabilities of the phosphorus atom.

DFT provides a powerful avenue for calculating ligand properties independent of a specific metal complex, enabling a more standardized comparison. bris.ac.uk Key parameters include the Tolman Electronic Parameter (TEP) and the cone angle, which quantify the electronic and steric properties of a phosphine ligand, respectively.

The TEP is traditionally determined experimentally by measuring the A₁ C-O stretching frequency of [Ni(CO)₃L] complexes. However, DFT calculations can compute this parameter (often referred to as the Calculated Electronic Parameter, CEP) with high accuracy, allowing for the evaluation of novel or unstable ligands. bris.ac.uk Another electronic descriptor that can be derived from DFT is the minimum of the local ionization energy, which shows a high linear correlation with the TEP. bris.ac.uk The molecular electrostatic potential minimum (Vmin) is another computationally derived parameter used to quantify the electronic effects of phosphines. manchester.ac.uk

Steric parameters, most notably the cone angle, can also be calculated from the DFT-optimized geometry of the ligand. This provides a quantitative measure of the steric bulk that the ligand imposes around a metal center, which is crucial for controlling reactivity and selectivity in catalysis.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Calculated Electronic Parameter (CEP) | A computed analogue of the Tolman Electronic Parameter (TEP), reflecting the ligand's electron-donating ability. | DFT calculation of ν(CO) frequency in a model [Ni(CO)₃L] complex. |

| Molecular Electrostatic Potential (Vmin) | The minimum electrostatic potential on the ligand surface, indicating nucleophilicity. | DFT calculation on the optimized ligand geometry. |

| Cone Angle (θ) | A measure of the steric bulk of the ligand. | Calculated from the DFT-optimized 3D structure of the ligand. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ligand's ability to donate electrons. | DFT calculation on the optimized ligand geometry. |

Modeling of Reaction Pathways and Transition States

A significant application of computational studies is the modeling of entire catalytic cycles. By calculating the energies of intermediates and transition states, researchers can map out the complete reaction pathway, providing insights that are often difficult or impossible to obtain experimentally.

For a given catalytic reaction, DFT can be used to calculate the Gibbs free energy profile. This involves locating the transition state structures for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination) and calculating their energies relative to the preceding intermediates. The energy difference between an intermediate and its subsequent transition state is the activation barrier (ΔG‡). researchgate.net

These calculations are critical for understanding reaction kinetics and identifying the rate-determining step of a catalytic cycle. researchgate.net For example, in cross-coupling reactions, computational studies can compare the activation barriers for different pathways to rationalize the observed product distribution. The methoxy groups of this compound can influence these barriers through both electronic and steric effects, stabilizing or destabilizing key intermediates and transition states.

| Reaction Step | Description | Calculated Parameter | Significance |

|---|---|---|---|

| Oxidative Addition | The metal center inserts into a substrate bond. | ΔG‡(OA) | Often the initial and rate-limiting step in cross-coupling. |

| Transmetalation | Transfer of an organic group from one metal to another. | ΔG‡(TM) | Crucial for introducing the second coupling partner. |

| Reductive Elimination | Formation of the product and regeneration of the catalyst. | ΔG‡(RE) | Typically the final step, forming the desired C-C or C-X bond. duke.edu |

| Isomerization | Change in the arrangement of ligands around the metal. | ΔG‡(iso) | Can influence the stereochemical outcome and catalyst activity. |

In asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially, computational studies are invaluable for explaining the origin of enantioselectivity. When a chiral catalyst featuring a ligand like this compound is used, it creates a chiral environment around the metal center.

DFT calculations can model the transition states leading to the two different enantiomers (R and S). The difference in the calculated activation barriers (ΔΔG‡) between these two diastereomeric transition states can be directly related to the enantiomeric excess (ee) observed experimentally. By analyzing the geometries of these transition states, researchers can identify the specific steric or electronic interactions responsible for favoring one pathway over the other. This detailed understanding is crucial for the rational design of new, more selective catalysts. beilstein-journals.org

Correlation of Computational Insights with Experimental Observations

The synergy between computational modeling and experimental analysis is crucial for a comprehensive understanding of the structure, bonding, and reactivity of phosphane ligands like this compound and their metallic complexes. nih.gov Density Functional Theory (DFT) has become a central tool, enabling the prediction of molecular geometries, electronic properties, and spectroscopic parameters, which can then be correlated with empirical data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

This correlation is a two-way street: experimental data validates and benchmarks the accuracy of computational methods, while theoretical calculations provide detailed insights that can be difficult to extract from experiments alone. For instance, DFT calculations can elucidate the nature of intermolecular interactions, such as weak hydrogen bonds and van der Waals forces, that govern crystal packing, which can be cross-verified with Hirshfeld surface analysis derived from X-ray diffraction data. nih.gov

A powerful application of this synergy lies in structural elucidation. While X-ray crystallography provides a precise snapshot of a molecule's structure in the solid state, DFT calculations can model the geometry in the gas phase or in solution, allowing for a comparison that reveals the influence of crystal packing effects. researchgate.net For complex molecules with multiple rotational axes, such as certain organometallic phosphine derivatives, DFT can be used to determine the preferred conformations and rotational barriers, which can then be compared with the single conformation observed in the crystal structure. beilstein-journals.org

In the realm of spectroscopy, the combination of DFT and NMR is particularly potent. nih.gov DFT calculations can predict ³¹P NMR chemical shifts for different isomers or conformers of a phosphane complex. researchgate.net This information is invaluable for assigning signals in experimental spectra, especially in cases where multiple species exist in equilibrium in solution. nih.gov By comparing the calculated shieldings with experimental chemical shifts, researchers can confirm structural assignments, investigate tautomeric equilibria, and gain a deeper understanding of the electronic environment around the phosphorus atom. nih.govyoutube.com For example, studies on related phosphine ligands have shown a close agreement between DFT-calculated bond lengths and angles and those determined by X-ray diffraction, confirming the reliability of the chosen theoretical level. researchgate.net

| Parameter | Computational Method | Calculated Value | Experimental Method | Experimental Value | Source |

| Bond Length (P-C) | DFT (B3LYP/G-311) | Varies (e.g., ~1.85 Å) | X-ray Diffraction | Varies (e.g., ~1.84 Å) | researchgate.net |

| Bond Angle (C-P-C) | DFT (B3LYP/G-311) | Varies (e.g., ~103°) | X-ray Diffraction | Varies (e.g., ~102°) | researchgate.net |

| ³¹P NMR Chemical Shift | DFT (GIAO) | Varies by structure | NMR Spectroscopy | Varies by structure | nih.govresearchgate.net |

| Torsional Angle | DFT (B3LYP) | ~110° (meso), ~103° (rac) | NMR Spectroscopy (J-coupling) | Inferred from J-coupling | researchgate.net |

Advanced Computational Methodologies Applied to Phosphane Systems

Beyond standard DFT calculations, a range of advanced computational methodologies are being applied to phosphane systems to tackle more complex chemical problems, from modeling large-scale catalytic systems to accelerating the discovery of new ligands.

One major area of development is the use of hybrid or multiscale methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach. researchgate.netrsc.org These QM/MM (Quantum Mechanics/Molecular Mechanics) methods are designed to study very large molecular systems, like a phosphane-ligated metal catalyst embedded in a protein or supported on a surface, which are too large for a full QM treatment. rsc.orgkoreascience.kr In the ONIOM scheme, the system is partitioned into layers. The most critical part, such as the catalytic active site containing the phosphane ligand and metal center, is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein or support) is treated with a less computationally demanding MM force field. rsc.orgacs.org This layered approach allows for the accurate modeling of reaction mechanisms and steric or electronic effects imposed by the broader environment, which would be computationally prohibitive otherwise. koreascience.kr

Another frontier is the application of artificial intelligence (AI) and machine learning (ML) to ligand design and catalyst discovery. chemrxiv.orgresearchgate.net The chemical space of potential phosphane ligands is vast, and traditional experimental or computational screening is often too slow. chemrxiv.org Machine learning models can be trained on existing databases of phosphine ligands, which contain extensive information on their steric and electronic properties. digitellinc.com These trained models can then rapidly predict the performance of new, untested ligands for a specific chemical reaction, such as Mizoroki-Heck or C-H activation catalysis. chemrxiv.orgchemrxiv.org For example, a Δ-Machine Learning method has been successfully applied to screen a large chemical space of bisphosphine ligands to identify optimal candidates that minimize the reaction energy for C-H activation. chemrxiv.org Furthermore, generative AI models, such as the Kernel-Elastic Autoencoder (KAE), can go a step further by generating entirely new ligand structures with desired properties, accelerating the discovery of novel and high-performing catalysts like "MachinePhos A". chemrxiv.orgresearchgate.net These data-driven approaches are creating a new paradigm in catalyst development, moving from intuition-based design to a more quantitative and predictive science. rsc.org

| Methodology | Principle | Application to Phosphane Systems | Source |

| QM/MM (e.g., ONIOM) | A hybrid method dividing a system into a QM region (high-level theory) and an MM region (force field) to study large systems. | Modeling catalytic cycles of phosphane-metal complexes in enzymes or on surfaces; studying steric and electronic effects of bulky substituents. | researchgate.netrsc.orgkoreascience.kracs.org |

| Ab Initio Methods | High-level quantum calculations (e.g., G3, CBS-Q, CCSD(T)) based on first principles, without empirical parameters. | Calculating accurate bond dissociation enthalpies (e.g., P=O bonds) and benchmarking DFT methods for organophosphorus compounds. | rsc.org |

| Machine Learning (ML) | Algorithms trained on existing data to make predictions. Models learn structure-activity relationships from large datasets. | Predicting catalytic activity of phosphane ligands; high-throughput screening of ligand libraries; identifying optimal ligands for specific reactions. | chemrxiv.orgdigitellinc.comrsc.org |

| Generative AI | AI models (e.g., autoencoders) that can generate new molecular structures based on learned properties. | De novo design of novel phosphane ligands with targeted steric and electronic properties for improved catalytic performance. | chemrxiv.orgresearchgate.net |

Advanced Applications and Emerging Research Directions

Photocatalysis

Photocatalysis, which harnesses light energy to drive chemical reactions, represents a sustainable approach to chemical synthesis. The application of phosphine (B1218219) ligands in this area is a growing field of interest.

Solar-Driven C-C Bond Cleavage

Currently, specific research data on the application of Bis(2,6-dimethoxyphenyl)phosphane in solar-driven C-C bond cleavage is not extensively documented in publicly available literature. However, the electronic properties of this ligand could, in principle, be beneficial in stabilizing low-valent metal centers that are often implicated in the activation and cleavage of strong chemical bonds.

Hydrogen Evolution

The photocatalytic production of hydrogen from water is a key goal for a sustainable energy economy. While the direct involvement of this compound in hydrogen evolution reactions is yet to be detailed in dedicated studies, the broader class of phosphine ligands is known to play a role in stabilizing molecular catalysts for this purpose.

Radical C-P and C-C Bond Formation

The formation of carbon-phosphorus and carbon-carbon bonds via radical pathways is a powerful tool in organic synthesis. Photocatalysis offers a mild method for generating the necessary radical intermediates. The steric bulk of this compound could be instrumental in controlling the regioselectivity of radical addition to substrates, a critical factor in the synthesis of complex molecules.

Electrocatalysis

Electrocatalysis utilizes electrical energy to facilitate chemical transformations, with significant applications in energy conversion and storage.

Electrocatalytic CO2 Reduction

The conversion of carbon dioxide into value-added chemicals and fuels is a major research focus aimed at mitigating climate change. The role of this compound in this specific application is an area of emerging research. The electron-rich nature of the phosphine could enhance the catalytic activity of a metal center towards CO2 activation and reduction.

Electrocatalytic Formate (B1220265) Oxidation

The electrocatalytic oxidation of formate is relevant to fuel cell technology. Detailed studies on the application of this compound in this process are not yet prevalent. However, the design of efficient catalysts for this reaction often involves the modulation of the electronic environment of the metal center, a role for which phosphine ligands are well-suited.

Integration into Advanced Materials Science

The unique electronic and steric properties of this compound have positioned it as a valuable component in the field of advanced materials science. Its applications extend from the development of novel functional materials to its integration into organic electronic devices.

As Ligands in Functional Materials Development

This compound and its derivatives are increasingly utilized as ligands in the synthesis of functional materials, particularly those involving metal complexes. The methoxy (B1213986) groups at the ortho positions of the phenyl rings play a crucial role in modulating the electronic and steric environment of the phosphorus atom, which in turn influences the properties of the resulting metal complexes.

Research has demonstrated that polydentate phosphines, a class to which derivatives of this compound belong, are instrumental in generating new families of ligands with varied coordination chemistry and reactivity. researchgate.net These ligands can be systematically modified by altering the phosphine substituents, allowing for the fine-tuning of the properties of the final material. researchgate.net For instance, the coordination of these phosphine ligands to metal centers like nickel has been investigated, leading to the formation of bimetallic complexes with interesting electrochemical properties. researchgate.net

The table below summarizes key aspects of using bulky phosphine ligands in the development of functional materials.

| Feature | Description | Significance in Functional Materials |

| Tunable Steric Hindrance | The methoxy groups provide significant steric bulk around the phosphorus atom. | Influences the coordination geometry of metal complexes, promoting specific catalytic activities and stabilizing reactive species. |

| Electronic Effects | The electron-donating nature of the methoxy groups increases the electron density on the phosphorus atom. | Modifies the reactivity of the metal center, impacting catalytic efficiency and selectivity. |

| Coordination Versatility | Can act as a monodentate or, in derivative forms, as a bidentate or tridentate ligand. | Enables the construction of diverse and complex molecular architectures with tailored properties. |

| Supramolecular Assembly | The potential for intermolecular interactions (e.g., C-H···π, π–π stacking) can guide the formation of ordered solid-state structures. | Important for the development of crystalline materials with specific optical or electronic properties. |

Role in Organic Electronics

While not a primary active material itself, this compound and its derivatives serve as critical ancillary ligands in the synthesis of components for organic electronics. Their role is particularly prominent in the palladium-catalyzed cross-coupling reactions used to construct complex organic molecules that form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The effectiveness of these phosphine ligands lies in their ability to facilitate challenging cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental for creating the carbon-carbon and carbon-heteroatom bonds necessary to build the conjugated polymer and small molecule semiconductors used in organic electronic devices.

For example, derivatives of this compound are part of advanced ligand systems, like the Buchwald ligands, which exhibit exceptional performance in the arylation of amines and other coupling reactions involving sterically demanding substrates. sigmaaldrich.com The unique steric and electronic properties of these ligands enable high yields and selectivities in the synthesis of the complex molecular architectures required for high-performance organic electronic materials.

Development of Novel Catalytic Transformations

The application of this compound and its analogs as ligands in catalysis is a burgeoning area of research, leading to the development of novel and more efficient catalytic transformations. The steric and electronic properties of these phosphines are key to their success in promoting reactions that are otherwise difficult to achieve.

Recent research has highlighted the development of cooperative ligand systems where a phosphine, such as a derivative of this compound, works in concert with another functional group, like an olefin, to achieve unprecedented selectivity in catalytic reactions. rsc.org A notable example is the palladium-catalyzed site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers. rsc.org This system allows for the selective reaction at the C2 position, a significant challenge due to the minimal electronic and steric differences between the two bromine substituents. rsc.org

Furthermore, the versatility of phosphine ligands is demonstrated in their use for creating "PCP" pincer ligands. An organotin route has been developed for the synthesis of 2,6-bis(diphenylphosphino)phenyl carbanions, which serve as tridentate ligands. d-nb.inforesearchgate.net These pincer ligands are highly effective in stabilizing metal centers and have been used in the formation of multinuclear copper and gold complexes. d-nb.info The ability to modify the phosphine groups in these pincer ligands, for instance, by creating the corresponding phosphine oxides, further expands their potential applications in catalysis. d-nb.inforesearchgate.net

The table below presents examples of novel catalytic transformations facilitated by bulky phosphine ligands.

| Catalytic Reaction | Role of the Bulky Phosphine Ligand | Research Finding |

| Site-Selective Suzuki-Miyaura Coupling | Part of a cooperative phosphine/olefin ligand system for a palladium catalyst. | Achieved unprecedented C2-selective cross-coupling of 2,4-dibromoaryl ethers. rsc.org |

| Stabilization of Multinuclear Metal Complexes | Forms a tridentate "PCP" pincer ligand. | Utilized to stabilize multinuclear copper and gold complexes, facilitating studies of metallophilic interactions. d-nb.info |

| Ytterbium-Mediated Reactions | As a phosphine oxide ligand for lanthanide metals. | Reaction with dicyclopentadienylytterbium(II) leads to deprotonation and oxidation, forming a tris{bis(diphenylphosphane oxide)methanido}ytterbium(III) complex. nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Research Contributions

Research into phosphine (B1218219) ligands containing the 2,6-dimethoxyphenyl moiety has significantly advanced the field of transition metal catalysis. While specific studies on bis(2,6-dimethoxyphenyl)phosphane are not extensively detailed in the reviewed literature, the contributions of structurally related ligands provide a strong indication of its potential. The key contributions of this class of ligands lie in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The incorporation of the 2,6-dimethoxy-substituted aryl groups is a critical design feature. These methoxy (B1213986) groups provide significant steric bulk, which is known to promote the reductive elimination step in catalytic cycles, often leading to higher reaction yields and faster turnover rates. Furthermore, the electron-donating nature of the methoxy groups increases the electron density on the phosphorus atom, which in turn enhances the reactivity of the palladium catalyst, particularly in the oxidative addition step with challenging substrates like aryl chlorides.

Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which contains a single 2',6'-dimethoxybiphenyl group, have demonstrated high efficacy in a wide range of cross-coupling reactions. nih.govchemicalbook.com These ligands are air-stable and highly active, enabling the coupling of sterically hindered and electronically deactivated substrates under mild conditions. chemicalbook.com The success of these related compounds underscores the value of the 2,6-dimethoxyphenylphosphine scaffold in modern catalysis. The development of such ligands has enabled the synthesis of complex molecules, including pharmaceuticals and organic materials, with greater efficiency and functional group tolerance than previously possible. wikipedia.org

Identification of Remaining Challenges and Unexplored Avenues

Despite the advances made with bulky, electron-rich phosphine ligands, several challenges remain. A primary challenge is often the multi-step synthesis of these complex ligands, which can be costly and time-consuming. beilstein-journals.org While phosphines are crucial for catalysis, their synthesis can involve hazardous reagents and require careful handling due to their air sensitivity, although some, like SPhos, are notably air-stable. chemicalbook.combeilstein-journals.org

A significant unexplored avenue is the systematic investigation of this compound itself as a ligand in a broad array of catalytic reactions. While its structural motifs are present in highly successful ligands, the specific performance of this simpler, yet potentially very effective, ligand has not been widely reported. Its symmetric nature could offer different steric and electronic profiles compared to the more heavily studied biarylphosphine ligands, potentially leading to unique reactivity or selectivity.

Future Directions in Ligand Design for Enhanced Catalytic Performance

Future research in ligand design will likely focus on fine-tuning the steric and electronic properties of phosphine ligands to achieve even greater catalytic activity and selectivity. For ligands based on the this compound framework, several modifications could be envisioned.

Modification of the P-substituent: While the parent phosphane (P-H) is of fundamental interest, substituting the hydrogen with various alkyl or aryl groups could systematically tune the ligand's properties. Smaller alkyl groups might reduce steric hindrance, while different aryl groups could introduce additional electronic or secondary coordination effects.

Alteration of the Aryl Backbone: Introducing different substituents on the phenyl rings, other than the methoxy groups, could further modulate the ligand's electronic nature. Electron-withdrawing groups, for instance, could be beneficial in different catalytic transformations where a less electron-rich metal center is desired.

Development of Water-Soluble Derivatives: The addition of sulfonate or ammonium (B1175870) groups to the aryl backbone could render the ligand and its metal complexes water-soluble, allowing for catalysis in aqueous media, which is a key goal of green chemistry.

The development of modular synthetic routes, potentially utilizing solid-phase synthesis, could also accelerate the discovery of new and improved ligands based on this scaffold. researchgate.net This approach would allow for the rapid generation and screening of a library of related ligands to identify optimal candidates for specific catalytic applications. researchgate.net

Potential for Broader Application Domains in Chemical Synthesis and Materials Science

The potential applications of this compound and its derivatives are not limited to palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this ligand could be advantageous in other areas of chemical synthesis and materials science.

Other Catalytic Applications: These phosphines could serve as ligands for other transition metals (e.g., nickel, rhodium, gold, copper) in a variety of catalytic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. For instance, nickel-catalyzed cross-coupling has emerged as a powerful alternative to palladium-based systems, and the performance of ligands like this compound in this context is a promising area of investigation. nih.gov

Frustrated Lewis Pairs (FLPs): The significant steric bulk around the phosphorus center makes this compound a potential candidate for the formation of Frustrated Lewis Pairs when combined with a bulky Lewis acid. FLPs are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for metal-free catalysis.

Materials Science: Arylphosphine compounds can be used as building blocks for functional materials. For example, they can be incorporated into polymers to create materials with unique photophysical or electronic properties. Phosphine oxides derived from these ligands have applications as flame retardants or as components in organic light-emitting diodes (OLEDs).

The exploration of these broader application domains will undoubtedly lead to new discoveries and further establish the importance of the bis(2,6-dimethoxyphenyl)phosphine scaffold in chemistry.

Q & A

Basic: What are the established synthetic methodologies for Bis(2,6-dimethoxyphenyl)phosphane?

Answer:

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

- Ligand-assisted coupling : Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst with SPhos (a structurally related biphenyl phosphine ligand) in a refluxing solvent mixture of THF, toluene, and water. Sodium carbonate (Na₂CO₃) is employed as a base to facilitate deprotonation .

- Alternative routes : Substituting the ligand (e.g., XPhos) and base (e.g., K₂CO₃) can optimize yields for specific derivatives, achieving up to 99% efficiency under tailored conditions .

| Key Reaction Parameters | Conditions | Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ | |

| Ligand | SPhos/XPhos | |

| Solvent System | THF/Toluene/H₂O | |

| Base | Na₂CO₃/K₂CO₃ |

Basic: How is the structural integrity and purity of this compound validated?

Answer:

Critical characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR spectra confirm bond connectivity and ligand coordination. For example, ³¹P NMR shifts between 15–25 ppm are typical for arylphosphines .

- X-ray Crystallography : Resolves stereochemical ambiguities. In related phosphine derivatives, X-ray analysis has been used to assign configurations of intermediates (e.g., threo/erythro diastereomers) .

- Melting Point Analysis : Reported melting points (e.g., 163–164°C for Bis(2-methoxyphenyl)phenylphosphine) serve as purity indicators .

Advanced: What mechanistic role does this compound play in transition-metal catalysis?

Answer:

As a ligand, its electron-rich aryl groups enhance metal center electron density, facilitating oxidative addition in cross-coupling reactions. Key applications include:

- Palladium Catalysis : In Pd complexes, the ligand stabilizes high oxidation states, improving catalytic turnover in Suzuki-Miyaura couplings. Computational studies (e.g., hydrogen bond acceptor count: 9) suggest strong σ-donor properties .

- Gold(I) Complexes : The ligand forms stable Au(I) adducts (e.g., [AuCl(phosphane)]), enabling catalytic cycloisomerization reactions with high regioselectivity .

| Catalytic System | Application | Reference |

|---|---|---|

| Pd-SPhos | Cross-coupling (C–C bond formation) | |

| Au(I)-Phosphane | Cycloisomerization of alkynes |

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Answer:

Discrepancies may arise from synthesis conditions or polymorphic forms. Mitigation strategies include:

- Differential Scanning Calorimetry (DSC) : Resolves polymorphic variations by analyzing thermal transitions .

- Controlled Recrystallization : Reproduces purity (e.g., >96% via HPLC) by standardizing solvent systems and cooling rates .

- Comparative NMR : Identifies impurities (e.g., residual solvents or oxidized byproducts) that affect melting ranges .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Segregate waste and consult certified agencies for disposal of phosphine derivatives to prevent environmental release .

Advanced: How can computational modeling optimize ligand design for specific catalytic applications?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor σ-donor/π-acceptor ratios. For example, increasing methoxy substituents enhances electron donation, favoring Pd(0) → Pd(II) transitions .

- Molecular Dynamics (MD) : Simulates steric effects in catalytic pockets, guiding substituent modifications (e.g., bulkier groups for selectivity in asymmetric catalysis) .

| Computational Parameter | Impact on Catalysis | Reference |

|---|---|---|

| HOMO Energy | Oxidative addition efficiency | |

| Steric Volume (ų) | Substrate accessibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.